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molecular formula C8H6N2O3 B181781 2-Methyl-6-nitrobenzoxazole CAS No. 5683-43-2

2-Methyl-6-nitrobenzoxazole

Cat. No. B181781
M. Wt: 178.14 g/mol
InChI Key: DPVZLXWUFYMLBK-UHFFFAOYSA-N
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Patent
US08076488B2

Procedure details

This compound was prepared from 2-methyl-6-nitrobenzoxazole (2.0 g, 13.5 mmol) in the same manner described for 5-aminobenxo[b[thiophene 1,1-dioxide, affording 1.57 (94%) of the title compound as a brown solid. MS LC-MS (M+H)+=149.1, RT=0.77 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:5]=2[N:6]=1.S1(=O)(=O)C=CC=C1>>[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1OC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(C=CC=C1)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%
Name
Type
product
Smiles
CC=1OC2=C(N1)C=CC(=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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